α7 Nicotinic Receptor Activation Potency: Acetylcholine vs. Choline (Fold Difference)
Acetylcholine activates α7 nicotinic acetylcholine receptors (α7 nAChRs) with approximately 10-fold higher potency than choline, its metabolic precursor and hydrolysis product [1]. This potency differential was established using net charge analysis to correct for rapid desensitization artifacts that confound peak current measurements. The EC₅₀ for choline-mediated α7 activation is approximately 400–500 µM, compared to the correspondingly lower EC₅₀ for ACh (reported in the same study as approximately 40–50 µM based on the stated 10-fold difference), positioning ACh as a substantially more potent agonist [2].
| Evidence Dimension | α7 nAChR activation potency (EC₅₀) |
|---|---|
| Target Compound Data | Acetylcholine EC₅₀: ~40–50 µM (estimated from 10× choline EC₅₀) |
| Comparator Or Baseline | Choline EC₅₀: 400–500 µM |
| Quantified Difference | Acetylcholine is approximately 10-fold more potent than choline at α7 nAChRs |
| Conditions | Human and rat α7 nAChRs expressed in Xenopus oocytes; net charge analysis methodology |
Why This Matters
When studying α7 receptor pharmacology, acetylcholine—not choline—must be used as the reference agonist to obtain physiologically relevant EC₅₀ values and to establish baseline receptor sensitivity; choline requires concentrations outside physiological range (10–100 µM) to produce detectable activation [3].
- [1] Papke, R. L., & Porter Papke, J. K. (2002). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. British Journal of Pharmacology, 137(1), 49–61. View Source
- [2] Papke, R. L., et al. (2002). Choline is a Selective Agonist of α7 Nicotinic Acetylcholine Receptors in Rat Brain Neurons. View Source
- [3] Papke, R. L., & Porter Papke, J. K. (2002). Comparative pharmacology of rat and human α7 nAChR. British Journal of Pharmacology. View Source
